
4-Fluoro-2-methoxybenzaldehyde
Overview
Description
4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9) is a fluorinated aromatic aldehyde with the molecular formula C₈H₇FO₂ and a molecular weight of 154.13–154.14 g/mol . It is characterized by a methoxy group (-OCH₃) at the 2-position and a fluorine atom (-F) at the 4-position on the benzaldehyde ring. The compound is primarily used in industrial and scientific research as a synthetic intermediate, particularly in pharmaceuticals and agrochemicals .
Preparation Methods
Halogen Exchange and Formylation-Based Synthesis
Patent-Established Two-Step Process
The most robust method, detailed in US20130090498A1, involves sequential halogen exchange and alkoxylation . Starting with 1,4-dibromo-2-fluorobenzene, isopropyl magnesium chloride initiates a regioselective metal-halogen exchange at 0–5°C in tetrahydrofuran (THF), followed by formylation with dimethylformamide (DMF) to yield 2-fluoro-4-bromobenzaldehyde (74% yield). Subsequent methoxylation replaces the bromine at position 4 via reaction with methanol and potassium carbonate, achieving 57% overall yield after crystallization from heptane .
Critical Parameters :
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Temperature Control : Reactions maintained at 0–5°C prevent side reactions like the Cannizzaro reaction.
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Solvent Selection : Heptane ensures high-purity crystallization of intermediates .
Directed Ortho-Metalation Strategies
Lithium Diisopropylamide (LDA)-Mediated Formylation
This approach leverages the directing effect of the methoxy group to install the aldehyde ortho to the substituent . Treating 2-methoxy-4-fluorobenzene with LDA at -78°C deprotonates the ortho position, which is then quenched with DMF to afford 4-fluoro-2-methoxybenzaldehyde. While yields are moderate (45–50%), this method avoids halogenated precursors .
Advantages :
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Eliminates bromine-containing intermediates.
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Compatible with electron-deficient arenes.
Oxidation of Methyl-Substituted Precursors
Manganese Dioxide-Mediated Oxidation
4-Fluoro-2-methoxytoluene undergoes oxidation with activated MnO₂ in dichloromethane, selectively converting the methyl group to an aldehyde . This method achieves 60–65% yield but requires stringent control of reaction time to prevent over-oxidation to the carboxylic acid.
Optimization Insights :
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Reagent Purity : Commercial MnO₂ must be freshly activated to ensure reactivity.
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Solvent System : Dichloromethane minimizes byproduct formation .
Comparative Analysis of Synthetic Routes
Trade-offs :
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The halogen exchange route offers higher yields but relies on brominated precursors.
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Oxidation methods are simpler but risk over-oxidation.
Solvent and Crystallization Optimization
Heptane as a Crystallization Agent
Across methods, heptane emerges as the optimal solvent for isolating this compound due to its low polarity and high volatility . Crystallization at 0°C ensures minimal residual impurities, with yields improving by 12–15% compared to hexane or cyclohexane .
Scalability and Industrial Considerations
Large-Scale Halogen Exchange
The patented process has been validated at pilot scale (50 kg batches), with distillation steps replacing chromatography for solvent removal . Key challenges include maintaining low temperatures during Grignard formation and minimizing DMF decomposition.
Emerging Catalytic Approaches
Palladium-Catalyzed Carbonylation
Recent studies explore Pd-catalyzed carbonylation of 2-bromo-4-fluoroanisole under CO atmosphere, directly introducing the aldehyde group . While promising (50–55% yield), catalyst costs and CO handling limit current applicability.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the fluorine and methoxy groups influence the reactivity and orientation of the substituents on the benzene ring.
Oxidation and Reduction: It can be oxidized to form 4-fluoro-2-methoxybenzoic acid or reduced to form 4-fluoro-2-methoxybenzyl alcohol.
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: 4-Fluoro-2-methoxybenzoic acid
Reduction: 4-Fluoro-2-methoxybenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
Synthetic Applications
4-Fluoro-2-methoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple transformations that are valuable in chemical synthesis.
Synthesis of Fluorinated Phenols
One notable application is the oxidation of this compound to produce 4-fluoroguaiacol. This reaction yields approximately 70% isolated product and is significant for producing fluorinated phenolic compounds, which are essential in medicinal chemistry . The overall synthetic pathway involves:
- Baeyer-Villiger Oxidation : Converts the aldehyde to the corresponding phenol.
- Demethylation : Using boron tribromide to yield 4-fluorocatechol .
Radiochemistry
The compound is also utilized in radiochemistry, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET). The fluorine-18 labeled derivatives of this compound are synthesized for imaging biological processes. These compounds allow for detailed studies of metabolic pathways and receptor interactions in vivo .
Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives have been investigated for their potential therapeutic applications.
Anticancer Activity
Research indicates that fluorinated aromatic aldehydes exhibit various biological activities, including anticancer properties. The ability to modify the structure of this compound allows researchers to explore its efficacy against different cancer cell lines .
Neuropharmacological Studies
Fluorinated benzaldehydes, including this compound, are studied for their effects on neurotransmitter systems, making them candidates for neuropharmacological research. Their ability to interact with specific receptors can provide insights into new treatments for neurological disorders .
Case Studies and Research Findings
A variety of studies have documented the applications and transformations of this compound:
Mechanism of Action
The mechanism by which 4-fluoro-2-methoxybenzaldehyde exerts its effects involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt cellular antioxidation systems, leading to oxidative stress and cell death in fungal pathogens . The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox balance in cells .
Comparison with Similar Compounds
Key Properties :
- Physical State : Liquid or solid (exact state depends on purity and storage conditions).
- Storage : Requires a dry, cool, and well-ventilated environment, away from incompatible materials .
- Safety : Classified under GHS warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Personal protective equipment (PPE) such as gloves and safety goggles is mandatory during handling .
Structural Isomers and Substituted Analogs
Table 1: Structural Comparison of Key Benzaldehyde Derivatives
Physicochemical Properties
- Boiling Point/Solubility: this compound lacks explicit boiling point data in the evidence , but fluorinated analogs generally exhibit higher boiling points than non-fluorinated ones due to increased polarity.
- Reactivity :
Regulatory and Commercial Aspects
- Pricing: this compound is priced at $165.27/g (Thermo Scientific) , whereas non-fluorinated analogs like 4-Methoxy-2-methylbenzaldehyde cost ~$11,000/5g (Kanto Reagents) .
- Regulatory Status: Not listed under major regulatory lists (e.g., REACH, TSCA), but fluorine-containing compounds often face stricter scrutiny due to environmental persistence .
Biological Activity
4-Fluoro-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anticancer and antimicrobial properties, making it a subject of interest in various pharmacological studies. The following sections will explore its biological activities, including detailed research findings, data tables, and case studies.
This compound is characterized by the presence of a fluorine atom and a methoxy group on the benzene ring, which significantly influence its reactivity and biological activity. The molecular structure can be represented as follows:
- Molecular Formula : C8H8F O2
- Molecular Weight : 168.15 g/mol
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties through various mechanisms:
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Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It increases the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
- It has also been reported to inhibit key signaling pathways involved in cancer cell proliferation, such as the VEGFR-2 pathway, which is crucial for angiogenesis .
- Cell Line Studies :
- Case Studies :
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity:
- Bacterial Inhibition :
- Mechanism of Action :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Mechanism |
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Anticancer | HCT-116 | 5.0 | Induction of apoptosis via ROS generation |
Anticancer | MCF-7 | 6.0 | Inhibition of VEGFR-2 signaling |
Antimicrobial | E. coli | 64 | Disruption of cell membrane integrity |
Antimicrobial | S. aureus | 32 | Interference with metabolic pathways |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Fluoro-2-methoxybenzaldehyde, and how can reaction yields be optimized?
- Methodology :
Electrophilic Formylation : Start with 3-fluoro-4-methoxytoluene. Introduce the aldehyde group via Vilsmeier-Haack reaction using POCl₃ and DMF. Optimize reaction temperature (60–80°C) and stoichiometry (1:1.2 substrate-to-POCl₃ ratio) to minimize side products .
Oxidative Methods : Convert 4-fluoro-2-methoxybenzyl alcohol to the aldehyde using MnO₂ or Swern oxidation. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).
- Purification : Use column chromatography (silica gel, eluent gradient from hexane to 20% ethyl acetate) or recrystallization (ethanol/water).
- Yield Optimization : Pre-dry reagents, employ inert atmosphere (N₂/Ar), and control reaction time (<6 hours for Vilsmeier-Haack). Typical yields range from 65–80% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify substituent effects:
- Aldehyde proton: δ ~9.8–10.2 ppm (singlet).
- Methoxy group: δ ~3.8–4.0 ppm (singlet).
- Aromatic protons: Split patterns due to fluorine coupling (e.g., J = 8–12 Hz for ortho-F) .
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry (e.g., dihedral angles between substituents) .
Q. How does the solubility profile of this compound impact its utility in organic reactions?
- Solubility Data :
- Polar Solvents : Moderately soluble in ethanol (≈50 mg/mL), DMSO (≈100 mg/mL).
- Nonpolar Solvents : Limited solubility in hexane (<5 mg/mL).
- Reactivity Implications :
- Use DMF or THF for SNAr reactions (enhanced solubility of intermediates).
- Prefer ethanol/water mixtures for recrystallization due to temperature-dependent solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or spectral data across databases?
- Methodology :
Cross-Validation : Compare data from NIST Chemistry WebBook (standardized measurements) , EFSA assessments (toxicological context) , and experimental replicates.
Calibration : Use certified reference materials (CRMs) for instrument calibration (e.g., melting point standards).
- Example : If melting points vary (e.g., 58–60°C vs. 62°C), assess purity via HPLC (>98% purity threshold) .
Q. What computational approaches predict the electronic effects of the fluorine substituent on reaction mechanisms?
- Strategies :
- DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. The fluorine atom withdraws electron density, increasing aldehyde electrophilicity (Δf⁻ ~0.15) .
- MD Simulations : Study solvent interactions (e.g., DMSO stabilizes transition states in SNAr reactions).
Q. How does EFSA’s group-based evaluation framework apply to this compound when toxicological data are limited?
- Methodology :
Structural Analogs : Compare to 2-hydroxy-4-methoxybenzaldehyde (EFSA FGE.414), leveraging shared metabolic pathways (e.g., aldehyde oxidase-mediated oxidation) .
Read-Across Approach : Use toxicity data from benzaldehyde derivatives (e.g., NOAEL = 10 mg/kg/day for similar compounds) .
Threshold of Toxicological Concern (TTC) : Apply class-specific TTC values (e.g., 1.5 µg/kg/day for Cramer Class I) .
Q. What kinetic study designs elucidate the role of the methoxy group in stabilizing intermediates during nucleophilic aromatic substitution?
- Experimental Design :
Stopped-Flow Spectroscopy : Monitor intermediate formation (e.g., Meisenheimer complexes) at varying temperatures (25–50°C).
Isotopic Labeling : Use ¹⁸O-labeled methoxy groups to track substituent effects on transition states.
Properties
IUPAC Name |
4-fluoro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKRQIRPNNIORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379085 | |
Record name | 4-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
450-83-9 | |
Record name | 4-Fluoro-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=450-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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